5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3-dimethyl-7-(p-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . A novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Scientific Research Applications
Thermal Ene Reactions and Derivative Synthesis
Pyrimidine derivatives have been explored for their ability to undergo thermal ene reactions leading to the formation of pyrimido[4,5-b]azepine derivatives. For instance, studies have shown that pyrimidine diones, when reacted with primary amines, participate in intramolecular ene reactions to form fused pyrimidine derivatives (Inazumi et al., 1994). This suggests that the compound could potentially undergo similar reactions, yielding novel pyrimidine-based heterocycles.
Reactions with α-Amino Acid Derivatives
The reactivity of pyrimidine diones with α-amino acid derivatives has been documented, leading to the formation of azomethine ylides and pyrimido[4,5-b]azepine derivatives through intramolecular ene reactions (Inazumi et al., 1994). This indicates a route for synthesizing complex heterocyclic structures from pyrimidine derivatives, which could be relevant for the synthesis of biologically active compounds or materials with unique properties.
Mechanism of Action
Target of Action
, which play crucial roles in cellular processes and are targets for cancer treatment.
Mode of Action
Kinase inhibitors generally work by blocking the activity of kinases, thereby disrupting the signaling pathways that drive cell proliferation and survival .
Biochemical Pathways
Without specific information on “5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3-dimethyl-7-(p-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione”, it’s hard to say which biochemical pathways it might affect. Kinase inhibitors can affect a variety of pathways related to cell growth and survival .
Result of Action
Kinase inhibitors can have a variety of effects, including inducing apoptosis (cell death), inhibiting cell growth, and blocking cell signaling pathways .
Properties
IUPAC Name |
5-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-1,3-dimethyl-7-(4-methylphenyl)pyrimido[4,5-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O3S/c1-15-8-10-16(11-9-15)19-24-20-18(22(30)27(3)23(31)26(20)2)21(25-19)32-14-17(29)28-12-6-4-5-7-13-28/h8-11H,4-7,12-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQJCOXTVUYHJDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C(=N2)SCC(=O)N4CCCCCC4)C(=O)N(C(=O)N3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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